molecular formula C11H14N2S B3273257 2-Tert-butyl-1,3-benzothiazol-6-amine CAS No. 58460-11-0

2-Tert-butyl-1,3-benzothiazol-6-amine

Cat. No. B3273257
CAS RN: 58460-11-0
M. Wt: 206.31 g/mol
InChI Key: QKGGZKTXLRYIOP-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-benzothiazol-6-amine (abbreviated as 2-TBBT) is an organic compound belonging to the benzothiazole family. It is an amine derivative of 1,3-benzothiazol-6-amine, and it is mainly used as a building block for the synthesis of various compounds. It is a versatile compound of interest to scientists in the fields of organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Aggregation-induced Emission Enhancement

One of the notable applications of derivatives similar to 2-Tert-butyl-1,3-benzothiazol-6-amine is in the area of fluorescence. For instance, a study explored the aggregation-induced emission enhancement (AIEE) properties of N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]5-tert-butyl-isophthalic amide, demonstrating that the steric hindrance from the tert-butyl group significantly influences the fluorescence enhancement due to restricted intramolecular motion and facilitated intramolecular proton transfer in the solid state (Qian et al., 2007).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, tert-butyl phenylazocarboxylates, which share structural motifs with this compound, serve as versatile building blocks. These compounds undergo nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring through various processes, including oxygenation, halogenation, and aryl-aryl coupling, showcasing their potential in creating complex organic molecules (Jasch et al., 2012).

Antitumor Properties

The antitumor properties of benzothiazole derivatives have been extensively researched. Novel 2-(4-aminophenyl)benzothiazoles, for instance, have shown selective, potent antitumor activity both in vitro and in vivo. These studies have paralleled the elucidation of their mechanism of action and the development of water-soluble prodrugs to improve bioavailability, with particular focus on overcoming limitations posed by drug lipophilicity (Bradshaw et al., 2002).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines are crucial intermediates in the asymmetric synthesis of amines, derived from tert-butanesulfinamide. These intermediates facilitate the addition of various classes of nucleophiles, allowing for the efficient synthesis of a wide range of highly enantioenriched amines. This methodology underscores the versatility of tert-butyl-based compounds in synthesizing complex, biologically active molecules with high enantiomeric purity (Ellman et al., 2002).

properties

IUPAC Name

2-tert-butyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGGZKTXLRYIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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